molecular formula C16H13NO3 B3083315 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid CAS No. 1141057-92-2

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

Cat. No.: B3083315
CAS No.: 1141057-92-2
M. Wt: 267.28 g/mol
InChI Key: RYDHSPJJPLZJMX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a benzene ring substituted with an amide group and a phenylprop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-aminobenzoic acid and cinnamoyl chloride (3-phenylprop-2-enoyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction forms the amide bond, resulting in the desired compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using Br2/FeBr3, nitration using HNO3/H2SO4, and alkylation using alkyl halides and AlCl3.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid is unique due to its combined structural features of both benzoic acid and cinnamic acid, offering a distinct set of chemical and biological properties. Its amide linkage and conjugated system contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDHSPJJPLZJMX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.